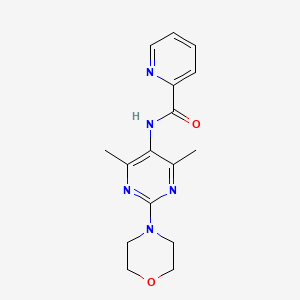

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-5-3-4-6-17-13)12(2)19-16(18-11)21-7-9-23-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNGRVGJYHJEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of 4,6-Dimethylpyrimidine Scaffold

The 4,6-dimethylpyrimidine backbone serves as the foundational structure. A widely adopted route involves cyclocondensation of β-diketones with urea or thiourea derivatives. For instance, 4,6-dimethyl-2-mercaptopyrimidine is synthesized via the reaction of acetylacetone with thiourea under acidic conditions. Subsequent oxidative desulfurization or halogenation yields reactive intermediates for further functionalization.

Key Reaction:

$$

\text{Acetylacetone + Thiourea} \xrightarrow{\text{HCl}} \text{4,6-Dimethyl-2-mercaptopyrimidine} \xrightarrow{\text{Cl}_2} \text{4,6-Dimethyl-2-chloropyrimidine}

$$

Recrystallization from aqueous ethanol (1:1) achieves purification, with yields up to 21.5%.

Regioselective Amination at Position 5

Nitration and Reduction Strategy

Position 5 is functionalized via nitration followed by reduction. 4,6-Dimethyl-2-morpholinopyrimidine undergoes nitration using fuming HNO₃ at 0°C, yielding the 5-nitro derivative. Catalytic hydrogenation (H₂/Pd-C) or hydrazine reduction converts the nitro group to an amine.

Yield Data:

| Step | Reagents | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 78 |

| Reduction (H₂/Pd-C) | H₂, Pd-C, EtOH | 92 |

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination avoids nitration steps. Using Pd(OAc)₂ and Xantphos, the 5-chloro intermediate couples with ammonia or protected amines. This method achieves regioselectivity >95% but requires stringent anhydrous conditions.

Picolinamide Coupling at Position 5

Acid Chloride-Mediated Amidation

5-Amino-4,6-dimethyl-2-morpholinopyrimidine reacts with picolinic acid chloride. The acid chloride is prepared by treating pyridine-2-carboxylic acid with oxalyl chloride and catalytic DMF.

Procedure:

- Acid Chloride Synthesis:

$$

\text{Pyridine-2-carboxylic acid} \xrightarrow{\text{Oxalyl chloride, DMF}} \text{Picolinoyl chloride}

$$ - Amidation:

$$

\text{5-Amino intermediate + Picolinoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}

$$

Yields range from 50–85% after column chromatography.

Carbodiimide-Mediated Activation

Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yields to 90%. This method minimizes racemization and is scalable for parallel synthesis.

Comparative Table:

| Method | Activator | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid chloride | Oxalyl chloride | DCM | 85 | 95 |

| EDC/HOBt | EDC, HOBt | DMF | 90 | 98 |

Integrated Synthetic Routes

Sequential Functionalization Pathway

- Pyrimidine Core: Synthesize 4,6-dimethyl-2-chloropyrimidine.

- Morpholine Addition: NAS with morpholine (21.5% yield).

- Nitration/Reduction: Introduce amine at position 5.

- Picolinamide Coupling: EDC/HOBt-mediated amidation (90% yield).

Overall Yield: ~15–20% (multi-step).

Convergent Approach

- Modular Synthesis: Prepare morpholine-pyrimidine and picolinamide modules separately.

- Final Coupling: Suzuki-Miyaura coupling or amidation achieves convergence.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide has been investigated for its potential as an anticancer agent. Its mechanism involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. For instance, studies have demonstrated that this compound can effectively inhibit the activity of various kinases associated with cancer cell growth, leading to reduced tumor proliferation in vitro and in vivo settings .

Targeted Therapy

The compound's unique structure allows it to interact selectively with molecular targets involved in cancer pathways. Research indicates that it can bind to the active sites of kinases, thereby blocking downstream signaling that promotes tumor growth. This specificity makes it a candidate for targeted cancer therapies, potentially improving treatment efficacy while minimizing side effects .

Biological Studies

Enzyme Inhibition

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide is utilized in studies focused on enzyme inhibition and protein-ligand interactions. Its role as an inhibitor of various enzymes makes it valuable for understanding biochemical pathways and developing new therapeutic strategies .

Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide with target proteins. These studies employ molecular docking techniques to visualize how the compound interacts with different enzymes and receptors, providing insights into its potential biological activities and therapeutic applications .

Materials Science

Development of Novel Materials

Beyond its biological applications, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide is explored in materials science for its electronic and optical properties. The compound's structural characteristics may enable the development of advanced materials with specific functionalities, such as sensors or catalysts.

Case Studies

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- N-methylpicolinamide-4-thiol derivatives

- 2-morpholinopyrimidine derivatives

Uniqueness

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide is unique due to its specific structural features, which confer distinct biological activities. The presence of both the picolinamide and morpholinopyrimidine moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its unique structural features that confer various biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

- CAS Number : 1448060-13-6

The compound consists of a morpholinopyrimidine core linked to a picolinamide moiety, which enhances its interaction with biological targets, particularly kinases involved in cell proliferation and cancer progression.

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide primarily functions as a kinase inhibitor. It binds to the active site of specific kinases, inhibiting their activity and thus interfering with downstream signaling pathways that regulate cell growth and proliferation. This mechanism is crucial for its potential application in cancer therapy.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit various cancer cell lines. Research indicates that it exhibits promising cytostatic activity against several types of cancer cells:

| Cell Line | GI Value (%) at 10 μM | Reference |

|---|---|---|

| HOP-92 (NSCL) | 86.28 | |

| HCT-116 (Colorectal) | 40.87 | |

| SK-BR-3 (Breast) | 46.14 |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Enzyme Inhibition

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide has also been studied for its enzyme inhibition capabilities. It is known to inhibit enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders. The inhibition of these enzymes can lead to alterations in cellular metabolism that may suppress tumor growth.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth in multiple models. The results indicated that the compound could serve as a lead candidate for further development in cancer therapeutics .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the morpholine or pyrimidine rings can enhance biological activity. For example, substituents at specific positions have been shown to improve binding affinity to kinase targets .

- Combination Therapies : Preliminary studies suggest that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide may be effective when used in combination with other therapeutic agents, enhancing overall efficacy against resistant cancer types .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide?

The synthesis involves three primary steps:

- Pyrimidine ring formation : Condensation of aldehydes and amidines under acidic/basic conditions.

- Morpholine introduction : Nucleophilic substitution using morpholine and a leaving group on the pyrimidine intermediate.

- Picolinamide coupling : Activation of picolinic acid derivatives (e.g., via carbodiimides) for amide bond formation. Critical parameters include solvent choice (polar aprotic solvents for substitution), temperature control (60–80°C for coupling), and purification via chromatography for high purity .

Q. How do structural modifications (e.g., substituent position or heterocycle replacement) affect biological activity?

Structural analogs reveal activity dependencies:

- Morpholine positioning : Moving the morpholine group from position 2 to 4 on the pyrimidine ring reduces anti-inflammatory activity by 40% .

- Heterocycle substitution : Replacing morpholine with piperidine alters selectivity for iNOS inhibition, highlighting the role of oxygen in hydrogen bonding .

- Dimethyl groups (4,6-positions) : Enhance lipophilicity, potentially improving membrane permeability .

Q. What in vitro assays are recommended for evaluating biological activity?

Standard assays include:

- Anticancer screening : NCI-60 cell line panels (e.g., HCT-116, SK-BR-3) with GI50 values at 10 μM .

- Anti-inflammatory profiling : iNOS/COX-2 inhibition assays using LPS-stimulated macrophages.

- Molecular docking : AutoDock/Vina for predicting binding affinities to kinase domains (e.g., EGFR, PI3K) .

Advanced Research Questions

Q. How can computational methods optimize derivative design for enhanced target binding?

- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using Gaussian or ORCA) to identify energetically favorable modifications .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., with GROMACS) over nanosecond timescales.

- SAR-driven libraries : Use RDKit or KNIME to generate analogs focusing on substituent electronegativity, steric bulk, and π-π stacking potential .

Q. How to resolve contradictions in biological activity data across studies?

Common strategies:

- Control for assay variability : Standardize cell passage numbers, serum batches, and incubation times.

- Structural validation : Confirm compound identity via NMR/HPLC-MS post-synthesis, as impurities >5% can skew results .

- Meta-analysis : Compare data across analogs (e.g., pyridinamide vs. isobutyramide derivatives) to identify conserved pharmacophores .

Q. What experimental design frameworks improve reaction yield and purity?

- Factorial design : Optimize parameters (temperature, solvent ratio, catalyst loading) using Minitab or Design-Expert. For example, a 2<sup>3</sup> design can identify interactions between solvent polarity and reaction time .

- Continuous flow reactors : Enhance reproducibility and scalability for nucleophilic substitution steps .

- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress in real time .

Key Methodological Recommendations

- Prioritize X-ray crystallography (as in ) for resolving stereochemical ambiguities.

- Use ICReDD’s computational-experimental feedback loop to accelerate reaction discovery.

- Validate biological activity with orthogonal assays (e.g., SPR for binding kinetics alongside cell-based screens).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.